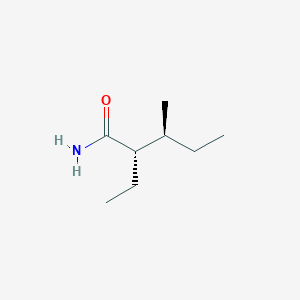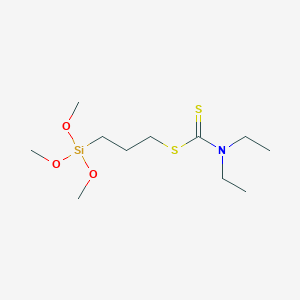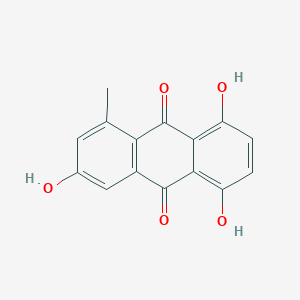![molecular formula C24H37LiSi2 B12557271 lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane CAS No. 188578-25-8](/img/structure/B12557271.png)
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is a complex organosilicon compound It is characterized by the presence of lithium, trimethylsilyl groups, and a phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with lithium reagents. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the trimethylsilyl-substituted phenyl compound, followed by the addition of a lithium reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds.
Scientific Research Applications
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Research is ongoing to explore its potential in drug development and delivery systems.
Mechanism of Action
The mechanism of action of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive lithium and trimethylsilyl groups. These groups can interact with other molecules, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylphenylsilane: Similar structure but lacks the lithium component.
Trimethylsilylmethyl lithium: Contains lithium and trimethylsilyl groups but has a different overall structure.
Phenyltrimethylsilane: Similar phenyl and trimethylsilyl groups but without the lithium component.
Uniqueness
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is unique due to the combination of lithium and trimethylsilyl groups within a single molecule
Properties
CAS No. |
188578-25-8 |
|---|---|
Molecular Formula |
C24H37LiSi2 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane |
InChI |
InChI=1S/C24H37Si2.Li/c1-9-19(2)18-24(20-10-14-22(15-11-20)25(3,4)5)21-12-16-23(17-13-21)26(6,7)8;/h10-17,19H,9,18H2,1-8H3;/q-1;+1 |
InChI Key |
CRQISBMDSXKTIR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(C)C[C-](C1=CC=C(C=C1)[Si](C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)




![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)




![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)
![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)
